(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
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Overview
Description
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Its structure consists of a phenyl group attached to a propanoic acid backbone, with a methylamino group at the second carbon position, making it a versatile building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-(Methylamino)-3-phenylpropanoic acid.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Chiral Resolution: Using chiral catalysts or resolving agents to obtain the desired enantiomer.
Purification: Techniques such as crystallization and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives such as ketones, aldehydes, amines, and substituted phenylpropanoic acids.
Scientific Research Applications
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Plays a crucial role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: The compound modulates the activity of pathways related to neurotransmission, influencing the release and uptake of neurotransmitters.
Comparison with Similar Compounds
®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride: The enantiomer of the compound with different biological activity.
2-Phenethylamines: A class of compounds with similar structural motifs but varying functional groups.
Uniqueness: (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological properties compared to its enantiomer and other structurally similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQSBSADGQZNFW-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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